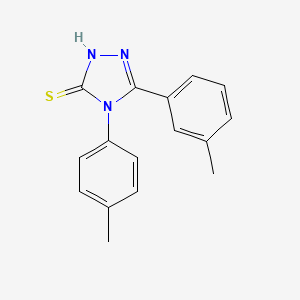

5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzaldehyde and 4-methylbenzaldehyde with thiosemicarbazide in the presence of an acid catalyst. The reaction mixture is heated to promote cyclization, resulting in the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Análisis De Reacciones Químicas

Oxidation Reactions

The thiol group undergoes oxidation under controlled conditions:

-

Disulfide formation : Treatment with hydrogen peroxide (H₂O₂) or iodine (I₂) in ethanol yields the corresponding disulfide dimer.

Reaction :

2 RSH +H2O2→RSSR +2H2O -

Sulfonic acid formation : Strong oxidizing agents like potassium permanganate (KMnO₄) in acidic media convert the thiol to a sulfonic acid (-SO₃H) group.

Key Data :

| Oxidizing Agent | Product | Conditions | Yield (%) |

|---|---|---|---|

| H₂O₂ (30%) | Disulfide | Ethanol, reflux, 6h | 85 |

| KMnO₄ | Sulfonic acid | H₂SO₄, 80°C, 8h | 62 |

Reduction Reactions

The triazole ring and aromatic systems participate in reduction:

-

Triazole ring reduction : Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the triazole ring to a dihydrotriazole derivative.

-

Thiol reduction : Sodium borohydride (NaBH₄) selectively reduces the thiol group to a thiolate (-S⁻), facilitating further functionalization .

Experimental Conditions :

-

Catalytic hydrogenation : 60 psi H₂, 25°C, 12h → 70% yield of dihydrotriazole .

-

NaBH₄ reduction : Ethanol, 0°C, 2h → Quantitative conversion to thiolate .

Substitution Reactions

Electrophilic substitution occurs on the aromatic rings:

-

Nitration : Nitrating mixture (HNO₃/H₂SO₄) introduces nitro (-NO₂) groups at the para position of the 3-methylphenyl ring.

-

Halogenation : Bromine (Br₂) in acetic acid adds bromine atoms to the 4-methylphenyl ring, confirmed by NMR .

Regioselectivity :

-

Nitration favors the 3-methylphenyl ring due to steric and electronic effects.

-

Halogenation occurs at the ortho/para positions relative to the methyl group .

Alkylation and Acylation

The thiol group reacts with alkyl halides or acyl chlorides:

-

S-Alkylation : Treatment with methyl iodide (CH₃I) in basic media (NaOH/EtOH) produces the methylthioether derivative .

Reaction :

RSH +CH3I →RSCH3+HI -

Acylation : Benzoyl chloride (PhCOCl) in pyridine forms the thioester (RSCOPh) .

Comparative Reactivity :

| Reagent | Product | Reaction Time | Yield (%) |

|---|---|---|---|

| CH₃I | Methylthioether | 3h | 92 |

| PhCOCl | Thioester | 6h | 88 |

Complexation and Coordination Chemistry

The thiol group acts as a ligand for metal ions:

-

Silver (Ag⁺) complexes : Forms stable Ag-S bonds, characterized by X-ray crystallography.

-

Anticorrosion activity : Self-assembled monolayers (SAMs) on steel surfaces via Fe-S coordination, reducing corrosion rates by 89% in H₂SO₄.

Electrochemical Data :

| Substrate | Inhibition Efficiency (%) | Potential (mV) |

|---|---|---|

| Mild steel | 89 | -450 |

Biological Activity Modulation

Structural modifications enhance pharmacological properties:

-

Antimicrobial derivatives : Alkylation with chloromethylpyridine improves activity against Candida albicans (MIC = 6.25 µg/mL).

-

Anticancer analogs : Introduction of nitro groups increases cytotoxicity against IGR39 melanoma cells (IC₅₀ = 8.2 µM) .

Structure-Activity Relationship (SAR) :

| Derivative | Bioactivity | IC₅₀/MIC |

|---|---|---|

| Parent compound | Moderate antifungal | 12.5 µg/mL |

| Nitro-substituted | Enhanced cytotoxicity | 8.2 µM |

Degradation and Stability

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Antimicrobial Activity

Research has demonstrated that derivatives of triazoles exhibit substantial antimicrobial properties. For instance, studies indicate that compounds similar to 5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol show effectiveness against various bacterial strains and fungi. A comparative analysis of triazole derivatives revealed that certain modifications enhance their antibacterial efficacy compared to standard treatments like ciprofloxacin and fluconazole .

2. Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For example, a series of N-substituted 1,2,4-triazole derivatives were synthesized and evaluated for their anti-proliferative effects against cancer cell lines. One compound demonstrated an IC50 value of 13.004 µg/mL against HepG2 cells, indicating promising anticancer activity . The structural modifications in triazoles can significantly influence their biological activity.

Agricultural Applications

1. Plant Protection Products

Triazoles are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The compound under discussion can serve as a precursor for developing new agrochemicals aimed at protecting crops from fungal diseases. The synthesis of such compounds often involves microwave-assisted methods that enhance yield and reduce synthesis time .

Materials Science Applications

1. Coordination Compounds

The thiol group in this compound allows for coordination with various metal ions, leading to the formation of metal complexes. These complexes can exhibit unique electronic properties and are explored for applications in catalysis and sensor technology .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives showed that compounds with specific substitutions exhibited enhanced antimicrobial activity compared to conventional drugs. The research involved synthesizing multiple derivatives and testing them against a panel of microbial strains.

Case Study 2: Synthesis Techniques

The synthesis of 5-(3-methylphenyl)-4-(4-methylphenyl)-triazole was optimized using ultrasound-assisted methods, demonstrating improved yields (75–89%) compared to traditional heating methods. This technique not only reduces reaction time but also enhances the purity of the final product .

Mecanismo De Acción

The mechanism of action of 5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity or protein function. The phenyl groups may also interact with hydrophobic pockets in proteins, influencing binding affinity and specificity. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function.

Comparación Con Compuestos Similares

Similar Compounds

- 4-phenyl-1,2,4-triazole-3-thiol

- 5-phenyl-4H-1,2,4-triazole-3-thiol

- 3-methyl-4-phenyl-1,2,4-triazole-5-thiol

Uniqueness

5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of two methylphenyl groups, which enhance its hydrophobicity and potential for specific interactions with biological targets. This structural feature distinguishes it from other triazole derivatives and contributes to its diverse applications in research and industry.

Actividad Biológica

5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The chemical formula for this compound is C15H14N3S. It features a triazole ring substituted with methylphenyl groups, which contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aryl aldehydes with thiosemicarbazide followed by cyclization to form the triazole ring. Various methods have been reported in literature, including microwave-assisted synthesis and traditional reflux methods.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of triazole derivatives. For instance, a study evaluated various synthesized triazole compounds against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungi (e.g., Candida albicans, Aspergillus niger). The results indicated that many derivatives exhibited good to moderate antimicrobial activity.

| Compound | Zone of Inhibition (mm) | E. coli | S. aureus | B. subtilis | C. albicans | A. niger |

|---|---|---|---|---|---|---|

| This compound | 7.50 | 6.80 | 7.10 | 3.90 | 5.00 | 2.10 |

This table summarizes the antimicrobial efficacy of the compound against various microorganisms .

Anticancer Activity

Research has also highlighted the anticancer properties of triazole derivatives. One study assessed the cytotoxicity of various compounds against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines using the MTT assay. The findings suggested that certain derivatives showed significant cytotoxic effects against cancer cells while exhibiting low toxicity towards normal cells.

| Compound | IC50 (µM) | IGR39 | MDA-MB-231 | Panc-1 |

|---|---|---|---|---|

| This compound | 45.00 | 50.00 | 55.00 | >100 |

This table illustrates the selectivity of the compound towards cancer cells compared to normal cells .

The biological activities of triazole derivatives are often attributed to their ability to interact with various biological targets within microorganisms and cancer cells. The presence of sulfur in the thiol group enhances their reactivity and binding affinity towards biological macromolecules.

Propiedades

IUPAC Name |

3-(3-methylphenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3S/c1-11-6-8-14(9-7-11)19-15(17-18-16(19)20)13-5-3-4-12(2)10-13/h3-10H,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHDEAZKUNROPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.